molecular formula C20H19N3O4 B2527898 N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide CAS No. 922048-12-2

N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide

Katalognummer: B2527898
CAS-Nummer: 922048-12-2
Molekulargewicht: 365.389
InChI-Schlüssel: KIYPCLVITWEJJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide features a hybrid structure combining three critical motifs:

  • A 1,3,4-oxadiazole ring, known for enhancing metabolic stability and binding affinity in medicinal chemistry .
  • A 2,3-dihydrobenzo[b][1,4]dioxin moiety, which contributes to π-π stacking interactions and modulates electronic properties .
  • A 3-phenylpropanamide chain, which may influence lipophilicity and target engagement.

Eigenschaften

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c24-18(9-7-14-4-2-1-3-5-14)21-20-23-22-19(27-20)13-15-6-8-16-17(12-15)26-11-10-25-16/h1-6,8,12H,7,9-11,13H2,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIYPCLVITWEJJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CC3=NN=C(O3)NC(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurodegenerative diseases. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide can be represented as follows:

C20H20N4O3\text{C}_{20}\text{H}_{20}\text{N}_4\text{O}_3

This compound features a 1,3,4-oxadiazole moiety which is known for its diverse biological activities. The presence of the 2,3-dihydrobenzo[b][1,4]dioxin group may contribute to its pharmacological properties.

Anticancer Properties

The 1,3,4-oxadiazole scaffold has been extensively studied for its anticancer potential. Research indicates that compounds with this scaffold exhibit significant cytotoxicity against various cancer cell lines through multiple mechanisms:

  • Inhibition of Kinases : Many 1,3,4-oxadiazole derivatives act as inhibitors of key kinases involved in cancer progression. For instance, compounds targeting glycogen synthase kinase 3 (GSK-3) have shown promise in reducing tumor growth in preclinical models .
  • Apoptosis Induction : Several studies have demonstrated that oxadiazole derivatives can induce apoptosis in cancer cells by activating intrinsic pathways and inhibiting anti-apoptotic proteins .
  • Cell Cycle Arrest : These compounds can also cause cell cycle arrest at various phases (G1 or G2/M), thereby preventing cancer cell proliferation .

Neuroprotective Effects

In addition to anticancer activity, the compound may exhibit neuroprotective effects. The modulation of GSK-3 activity is particularly relevant here since dysregulation of this enzyme is implicated in neurodegenerative diseases such as Alzheimer's disease .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific functional groups on the oxadiazole ring and the dihydrobenzo[dioxin] moiety for enhancing biological activity:

Compound GSK-3α Inhibition (%) GSK-3β Inhibition (%) Remarks
Lead Compound8045High activity observed
Modified Compound A360Loss of GSK-3β inhibition
Modified Compound B00No activity observed

The table illustrates that modifications to the dihydrobenzo[dioxin] structure can significantly alter inhibitory potency against GSK isoforms .

Study on Anticancer Activity

A notable study evaluated a series of 1,3,4-oxadiazole derivatives including N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide against various cancer cell lines. The results indicated potent antiproliferative effects with IC50 values in the micromolar range. Mechanistic studies confirmed that these compounds induced apoptosis via caspase activation pathways and inhibited tumor growth in xenograft models .

Neuroprotective Studies

Another research effort focused on the neuroprotective potential of oxadiazole derivatives in models of Alzheimer's disease. The study found that these compounds could reduce tau phosphorylation and amyloid-beta accumulation in neuronal cells. This suggests a dual role for N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide as both an anticancer agent and a neuroprotective agent .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide. For instance:

  • Study Findings : A related oxadiazole derivative demonstrated significant growth inhibition against various cancer cell lines including SNB-19 and OVCAR-8 with percent growth inhibitions (PGIs) of 86.61% and 85.26%, respectively .

Antimicrobial Properties

The antimicrobial efficacy of oxadiazole derivatives has been well-documented. For example:

  • Biological Assays : A series of synthesized 1,3,4-oxadiazole derivatives were evaluated for their antibacterial activity against Staphylococcus aureus and Escherichia coli, showing promising results with significant zones of inhibition .

Anti-Diabetic Activity

Emerging research indicates that oxadiazole compounds may also exhibit anti-diabetic properties:

  • In Vivo Studies : Compounds similar to N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide were tested in genetically modified Drosophila melanogaster, revealing a significant reduction in glucose levels .

Case Study 1: Anticancer Efficacy

A study focused on the synthesis and biological evaluation of new oxadiazole derivatives showed that certain compounds induced apoptosis in glioblastoma cells through DNA damage mechanisms. The findings suggest that these derivatives could serve as lead compounds for further development in cancer therapy.

Case Study 2: Antimicrobial Activity

In another investigation involving the synthesis of novel oxadiazoles, researchers reported strong antimicrobial activity against fungal strains. The compounds were assessed using the disc diffusion method, revealing effective inhibition against Candida albicans.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with 1,3,4-Oxadiazole and Benzodioxin Moieties

Compounds featuring 1,3,4-oxadiazole and benzodioxin groups are frequently explored for their pharmacological properties. Key examples include:

Compound 19 (N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide)
  • Structure : Replaces the phenylpropanamide group with a trifluoromethylbenzamide.
  • Molecular Weight : ~439.3 g/mol (estimated from C₂₁H₁₆F₃N₃O₄).
  • Activity : Inhibits Ca²⁺/calmodulin-stimulated adenylyl cyclases (AC1/AC8), suggesting utility in chronic pain management.
  • Synthesis : Prepared via coupling of 3-(trifluoromethyl)benzoic acid with a benzodioxin-oxadiazole intermediate using cesium carbonate and DMF.
Property Target Compound Compound 19
Core Structure 1,3,4-Oxadiazole + Benzodioxin 1,3,4-Oxadiazole + Benzodioxin
Substituent 3-Phenylpropanamide 3-(Trifluoromethyl)benzamide
Molecular Weight ~427.4 g/mol (estimated) ~439.3 g/mol
Bioactivity Hypothesized neuroinflammation Adenylyl cyclase inhibition
N-((5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
  • Structure : Substitutes the oxadiazole with an isoxazole ring.
  • Molecular Weight : 432.4 g/mol.
  • Activity: Unreported, but the quinazolinone moiety is associated with kinase inhibition.

Comparison :

  • The isoxazole ring may reduce planarity compared to oxadiazole, affecting binding pocket compatibility.

Benzodioxin-Containing Anti-Inflammatory Agents

Compound 7 ((E)-3-[(2,3-trans)-2-(4-hydroxy-3-methoxyphenyl)-3-hydroxymethyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl]-N-(4-hydroxy-phenethyl)acrylamide)
  • Structure : Benzodioxin linked to an acrylamide group.
  • Activity: Demonstrates anti-neuroinflammatory effects in LPS-induced BV-2 microglial cells, outperforming the drug minocycline.

Comparison :

  • The acrylamide chain in Compound 7 enables covalent binding to targets, whereas the phenylpropanamide in the target compound may rely on non-covalent interactions.
  • The hydroxyl and methoxy groups on Compound 7 enhance solubility but reduce blood-brain barrier penetration compared to the lipophilic phenyl group.

Propanamide Derivatives in Agrochemicals

Propanil (N-(3,4-dichlorophenyl)propanamide)
  • Structure : Simple propanamide with dichlorophenyl.
  • Use : Herbicide targeting acetolactate synthase in plants.

Comparison :

  • The absence of heterocyclic rings (oxadiazole, benzodioxin) in propanil limits its application to agrochemicals rather than pharmaceuticals.
  • Chlorine atoms in propanil increase electrophilicity, contrasting with the electron-rich benzodioxin in the target compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.